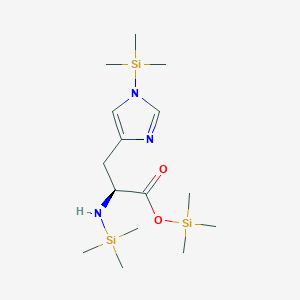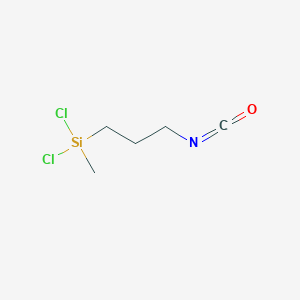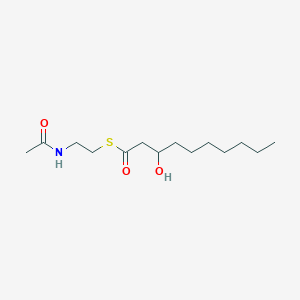
3,4-Dimethylquinolin-2(1h)-one
Vue d'ensemble
Description
Typically, quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . The “3,4-Dimethyl” indicates that there are methyl groups attached to the 3rd and 4th positions of the quinoline structure. The “2(1h)-one” suggests the presence of a carbonyl group at the 2nd position .
Molecular Structure Analysis
The molecular structure would be based on the quinoline backbone, with the aforementioned substitutions. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used for structural analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-donating methyl groups and the electron-withdrawing carbonyl group. It might undergo reactions typical for quinolines, such as electrophilic substitution .Applications De Recherche Scientifique
Alzheimer's Disease Research
- Application in Alzheimer's Disease Treatment : 8-Hydroxyquinolines (8HQ), including 2-substituted 8HQs, have been proposed for treating Alzheimer's disease (AD). Specifically, a related compound, PBT2, demonstrates strong metal chaperone activity, disaggregates metal-enriched amyloid plaques, inhibits Cu/Aβ redox chemistry, and reverses the AD phenotype in transgenic animal models (Kenche et al., 2013).
Anticancer Research
- Anticancer Lead for Tumor Treatment : A derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, shows high antiproliferative activity, induces apoptosis, and disrupts tumor vasculature in in-vivo studies, representing a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
- Synthesis of Anticancer Agents : Novel derivatives of 7-amino-4-methylquinolin-2(1H)-one with anticancer activity have been synthesized, showing selective inhibition of cancer cells and potential as anti-cancerous drugs (Kubica et al., 2018).
Drug Development
- Development of Melanin-Concentrating Hormone Receptor 1 Antagonists : A derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, has been discovered as a potent apoptosis inducer and anticancer clinical candidate with excellent blood-brain barrier penetration (Sirisoma et al., 2009).
Biological and Chemical Studies
- Structural Analysis for Antimicrobial Activity : Schiff base supramolecular complexes derived from 3,4-Dimethylquinolin-2(1h)-one have been studied for their antimicrobial activity, showcasing their potential in medicinal chemistry (El-Sonbati et al., 2016).
Vasodilation Activity
- Vasodilatation Properties : Novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones have been synthesized and shown to exhibit vasodilation activity, potentially useful in cardiovascular research (Zhang San-qi, 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,4-dimethyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-8(2)11(13)12-10-6-4-3-5-9(7)10/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITTVGIRLCPSNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=CC=CC=C12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296229 | |
| Record name | 3,4-dimethylquinolin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylquinolin-2(1h)-one | |
CAS RN |
17336-90-2 | |
| Record name | 3,4-Dimethylcarbostyril | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-dimethylquinolin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde](/img/structure/B100021.png)


![Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate](/img/structure/B100026.png)
![5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B100030.png)




![[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate](/img/structure/B100039.png)

![Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanamido)propanoate](/img/structure/B100044.png)

